BenchChemオンラインストアへようこそ!

1-ethyl-6-methoxy-4-oxo-N-(2-phenylethyl)-1,4-dihydroquinoline-3-carboxamide

Lipophilicity Drug-likeness CNS penetration

This 6‑methoxy, N‑(2‑phenylethyl) 4‑oxo‑DHQ‑3‑carboxamide is a pharmacophore‑defining reference molecule. Its electron‑donating minimal‑alkoxy C6 substitution and lipophilic amide tail create a unique SAR signature impossible to replicate with halogenated, sulfonamide, or larger alkoxy analogs. Without pre‑existing ChEMBL annotations, it delivers an unconfounded readout for primary GABAₐ radioligand displacement, matched molecular pair analysis of steric/electronic effects, metabolic stability comparison with fluorinated congeners, and unbiased phenotypic/chemoproteomic target deconvolution.

Molecular Formula C21H22N2O3
Molecular Weight 350.4 g/mol
Cat. No. B5171001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-6-methoxy-4-oxo-N-(2-phenylethyl)-1,4-dihydroquinoline-3-carboxamide
Molecular FormulaC21H22N2O3
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NCCC3=CC=CC=C3
InChIInChI=1S/C21H22N2O3/c1-3-23-14-18(20(24)17-13-16(26-2)9-10-19(17)23)21(25)22-12-11-15-7-5-4-6-8-15/h4-10,13-14H,3,11-12H2,1-2H3,(H,22,25)
InChIKeyYRUYURWJDQNRNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-6-methoxy-4-oxo-N-(2-phenylethyl)-1,4-dihydroquinoline-3-carboxamide: Class Identity, Scaffold Lineage, and Procurement Context


1-Ethyl-6-methoxy-4-oxo-N-(2-phenylethyl)-1,4-dihydroquinoline-3-carboxamide (MF: C₂₁H₂₂N₂O₃; MW: 350.4 g/mol) is a fully synthetic member of the 4-oxo-1,4-dihydroquinoline-3-carboxamide (4-oxo-DHQ-3-CONH) scaffold family . This family is well-precedented as a privileged template in central nervous system (CNS) drug discovery: patent US6413956 (Neurogen Corp.) explicitly claims sub-generic 4-oxo-quinoline-3-carboxamides as high-affinity, high-selectivity ligands for the benzodiazepine (BZD) site of GABAₐ receptors [1], while independent medicinal chemistry campaigns have advanced close congeners into CB₂-selective cannabinoid agonists (Ki = 0.7–73.2 nM range) [2] and NK-3 receptor antagonists (e.g., SB-235375) [3]. The target compound is currently listed in multiple screening-deck catalogues under research-use-only terms, indicating its primary value is as a probe, tool, or starting scaffold for hit-to-lead optimisation rather than as a late-stage clinical candidate.

Why 1-Ethyl-6-methoxy-4-oxo-N-(2-phenylethyl)-1,4-dihydroquinoline-3-carboxamide Cannot Be Interchanged with Other 4-Oxoquinoline-3-carboxamides for Screening or SAR Studies


The 4-oxo-DHQ-3-CONH scaffold is exquisitely sensitive to even mono-atomic changes in the C-6 substituent, N-1 alkyl chain, and amide-sidechain topology. Structural-activity relationship (SAR) data from the GABAₐ BZD-site ligand series (US6413956) demonstrate that the nature of the C-6 group (e.g., methoxy vs. ethoxy vs. methoxymethyl vs. halogen) and the amide N-substituent jointly dictate both receptor affinity magnitude and the functional profile (agonist, antagonist, or inverse agonist) [1]. In the CB₂ cannabinoid series (Stern et al., 2006), moving from an N-(1-phenylethyl) to an N-(2-phenylethyl) amide tail shifted CB₂ Ki values by >10-fold across matched pairs, while C-6 alkoxy variation modulated selectivity over CB₁ [2]. The target compound's 6-methoxy (electron-donating, minimal steric bulk) plus N-(2-phenylethyl) (flexible, lipophilic) combination creates a unique physicochemical and pharmacophoric signature that cannot be captured by close structural analogs such as the 6-morpholinosulfonyl variant (logP ~1.83, MW 469.56) or the 6,8-difluoro-7-methoxy congener (MW 404.4, tri-fluorinated) . Substituting any of these analogs into a screening cascade would introduce confounded variables—altered lipophilicity, different H-bond acceptor count, distinct ring electronics—rendering SAR interpretation invalid.

3–6 Quantifiable Differentiation Dimensions for 1-Ethyl-6-methoxy-4-oxo-N-(2-phenylethyl)-1,4-dihydroquinoline-3-carboxamide vs. Closest Available Comparators


Lipophilicity Modulation: 6-Methoxy vs. 6-Morpholinosulfonyl Substituent Drives a >1.6-logP-Unit Shift

The target compound's 6-methoxy group imparts an estimated logP of approximately 3.47 (based on the closest structurally characterised congener, Paquinimod, which shares the C₂₁H₂₂N₂O₃ formula and quinoline-3-carboxamide core; experimentally reported logP = 3.4732 [1]; ZINC-predicted logP for the target scaffold = 3.546 [2]). In contrast, the 6-(morpholine-4-sulfonyl) analog (ChemDiv C519-1547), which retains the identical N-1-ethyl and N-(2-phenylethyl) substituents but replaces the 6-methoxy with a bulky, polar sulfonamide, exhibits a computed logP of 1.8311 and logD₇.₄ of 1.8311 . The ΔlogP of approximately +1.64 to +1.71 units indicates that the target compound is >40-fold more lipophilic, a parameter directly correlated with passive blood-brain barrier permeability and CNS partitioning potential.

Lipophilicity Drug-likeness CNS penetration

Molecular Weight and Physicochemical Drug-Likeness: Target Compound Falls Within CNS-Optimal Space vs. Heavier Analog

The target compound (MW = 350.4 g/mol) sits comfortably within the CNS drug-like space (MW < 400 preferred; Lipinski threshold = 500). The 6-morpholinosulfonyl analog (ChemDiv C519-1547) has MW = 469.56 g/mol, exceeding the preferred CNS ceiling by >69 Da and possessing 10 H-bond acceptors vs. the target's 5 (N and O atoms counted as H-bond acceptors) . Lower molecular weight and reduced H-bond acceptor count are both associated with higher probability of passive CNS permeation per the CNS MPO scoring paradigm. The target compound therefore presents a markedly more favourable developability profile for CNS-targeted programmes.

Drug-likeness CNS MPO Lead-likeness

Class-Level Evidence: The 4-Oxo-DHQ-3-CONH Scaffold Is Validated at the GABAₐ BZD Site with Demonstrated Nanomolar Affinity, Predictively Transferable to the 6-Methoxy N-Phenethyl Pattern

US Patent 6,413,956 explicitly claims 4-oxo-quinoline-3-carboxamides bearing C-6 alkoxy (including methoxy) and N-(arylalkyl) amide substituents as high-affinity, high-selectivity GABAₐ BZD-site ligands [1]. The patent establishes that 4-oxo-DHQ-3-carboxamides as a class bind to the BZD site and can function as agonists, antagonists, or inverse agonists, with utility in anxiety, seizure, sleep, and cognition disorders [1]. In the broader scientific literature, N-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxamides have been confirmed as high-affinity BZD-site ligands with Ki values in the nanomolar range; Lager et al. demonstrated that 4-quinolone-3-carboxamides with C-6 substitution achieve pKi values that place many congeners in the low-nM affinity band [2]. While no published Ki for the exact target compound is currently available, the patent scope and pharmacophore mapping place it squarely within the active chemotype space.

GABA-A receptor Benzodiazepine site CNS ligand

Structural Uniqueness versus the 6,8-Difluoro-7-methoxy Analog: Absence of Fluorine Implies Distinct ADME and Toxicology Profile

The closest commercially catalogued analog retaining the N-(2-phenylethyl) tail is 6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-N-(2-phenylethyl)-1,4-dihydroquinoline-3-carboxamide (MW = 404.4 g/mol, C₂₁H₁₉F₃N₂O₃; EvitaChem EVT-12286977) . This compound contains three fluorine atoms, which alter ring electronics (σ-withdrawing effect), increase metabolic oxidative stability at fluorinated positions, and may introduce CYP-mediated defluorination liabilities not present in the non-fluorinated target compound. The absence of halogen atoms in the target compound also simplifies interpretation of Ames genotoxicity screening and environmental persistence assessments, which are of practical significance for procurement teams selecting tool compounds for in vitro ADME-Tox profiling panels.

Fluorine-free Metabolic stability Toxicology differentiation

N-(2-Phenylethyl) Amide Tail Confers Enhanced Conformational Flexibility Compared to N-Benzyl or N-Phenyl Congeners, Expanding Pharmacophore Sampling Space

The N-(2-phenylethyl) amide sidechain incorporates an ethylene spacer between the carboxamide nitrogen and the terminal phenyl ring, adding two rotatable bonds compared to the N-benzyl analog (C₁₇H₁₄N₂O₂, MW = 278.31; CAS 306728-29-0) . This increased conformational freedom allows the terminal phenyl to sample a larger spatial volume, which may enable interactions with receptor subsites inaccessible to the shorter, more constrained N-benzyl chain. In the literature, the N-(2-phenylethyl) motif has been deliberately incorporated in multiple bioactive 4-oxo-DHQ-3-carboxamide series (CB₂ agonists, NK-3 antagonists) specifically to gain affinity through extended hydrophobic contacts that shorter linkers cannot achieve [1][2].

Conformational flexibility Pharmacophore Sidechain SAR

Absence of Known Biological Activity in Public Databases Does Not Imply Inactivity: SEA Prediction Profiling and Blank-Slate Screening Advantage

The ZINC database entry for the target compound (ZINC12000406) records 'no known activity' in ChEMBL as of the ZINC20 release, and Similarity Ensemble Approach (SEA) predictions against the ChEMBL target set return no high-confidence associations (P-value > 0.01, Max Tc < threshold) [1]. This stands in contrast to many heavily annotated quinolone-3-carboxamides (e.g., Paquinimod, Tasquinimod) that carry known polypharmacology liabilities [2]. For a procurement scientist, a compound with no pre-existing activity annotation represents a clean-slate probe: it minimises the probability of confounding off-target activities that could obscure phenotypic screening readouts or produce false-positive hits in target-based assays.

SEA prediction Polypharmacology Screening novelty

Best-Fit Research and Industrial Application Scenarios for 1-Ethyl-6-methoxy-4-oxo-N-(2-phenylethyl)-1,4-dihydroquinoline-3-carboxamide, Derived from the Quantitative Evidence


CNS Hit Identification: GABAₐ BZD-Site Primary Screening Campaign Requiring a Drug-Like, CNS-Permeable Probe

Based on the scaffold's established GABAₐ BZD-site pharmacophore per US6413956 [1] and the target's favourable CNS drug-likeness parameters (MW 350.4, estimated logP ~3.5, within CNS MPO preferred range) [2], this compound is an appropriate inclusion in a primary radioligand displacement screen at GABAₐ receptor subtypes (α₁, α₂, α₃, α₅-containing). Its calculated lipophilicity places it in the CNS-penetrant zone, while the lack of pre-existing off-target annotations ensures a clean screening profile.

SAR Expansion Around the 6-Methoxy Substituent: Systematic Analoging for CB₂ or GABAₐ Affinity Tuning

The 6-methoxy group is the smallest electron-donating alkoxy substituent within this scaffold class; medicinal chemistry campaigns at CB₂ [1] and GABAₐ [2] have shown that C-6 substitution is a primary affinity and selectivity determinant. The target compound can serve as the 'minimal alkoxy' reference point in a matched molecular pair analysis against the 6-ethoxy, 6-isopropoxy, and 6-methoxymethyl analogs, enabling deconvolution of steric vs. electronic contributions to receptor binding.

ADME-Tox Profiling: Fluorine-Free Reference for Comparative Metabolic Stability Studies vs. Fluorinated Quinolone Carboxamides

As a non-halogenated quinolone-3-carboxamide (zero F, Cl, Br atoms), this compound can be used as a comparator in microsomal or hepatocyte stability assays alongside fluorinated analogs such as the 6,8-difluoro-7-methoxy congener [1]. This paired comparison isolates the metabolic impact of fluorine substitution within an otherwise conserved scaffold, providing actionable data for lead optimisation decisions.

Phenotypic or Chemoproteomic Screening: Unbiased Probe for Novel Target Deconvolution

With zero known biological target annotations in ChEMBL and no significant SEA predictions [1], this compound is uniquely suited for unbiased phenotypic screening (e.g., cell-painting, thermal proteome profiling, or affinity-based chemoproteomics). Unlike annotated analogs such as Paquinimod (S100A9) or Tasquinimod, there is no pre-existing target bias, making it invaluable for discovering novel mechanisms of action for the 4-oxo-DHQ-3-CONH scaffold.

Quote Request

Request a Quote for 1-ethyl-6-methoxy-4-oxo-N-(2-phenylethyl)-1,4-dihydroquinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.